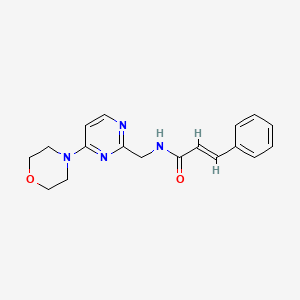

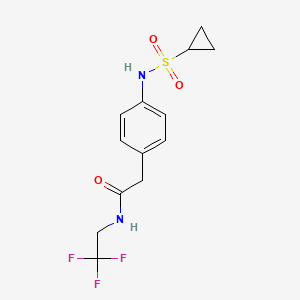

N-((4-morpholinopyrimidin-2-yl)methyl)cinnamamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Cinnamic acid, a plant metabolite with antimicrobial, anticancer, and antioxidant properties, is often used to synthesize derivatives that are more effective in vitro than parent compounds due to stronger biological activities . In one study, ten new N–(4–chloro–2–mercapto–5–methylphenylsulfonyl)cinnamamide derivatives were synthesized, containing two pharmacophore groups: cinnamic acid moiety and benzenesulfonamide .Applications De Recherche Scientifique

Antifungal and Insecticidal Applications

Research has identified cinnamamide derivatives, particularly those with a morpholine moiety, as potential agents with significant antifungal and insecticidal activities. A study led by Xiao et al. (2011) synthesized novel cinnamamide derivatives, revealing that these compounds exhibit considerable fungicidal activity against various plant pathogens and moderate nematicidal activities. This suggests their potential application in agricultural pest management (Xiao et al., 2011).

Antimicrobial and Antioxidant Properties

Another research direction explores the antimicrobial and antioxidant properties of cinnamamide derivatives with a morpholine component. Seelolla et al. (2014) synthesized such derivatives and evaluated their activities against bacterial species like Bacillus subtilis and Escherichia coli. They found that compounds exhibited significant antioxidant, antibacterial, and antifungal activities, suggesting their potential for therapeutic applications (Seelolla, Cheera, & Ponneri, 2014).

Fungicidal Candidate Discovery

Further advancements in the domain were made by Chen et al. (2019), who designed and synthesized isothiazole, 1,2,3-thiadiazole, and thiazole-based cinnamamide morpholine derivatives. These compounds demonstrated enhanced in vivo antifungal activities, offering new avenues for developing fungicides with both direct antifungal properties and the ability to stimulate plant innate immunity (Chen et al., 2019).

Serotonin Antagonism

Cinnamamides with aminoalkyl groups have also been investigated for their potential to act as serotonin antagonists. A study by Dombro and Woolley (1964) highlighted that these compounds could serve as structural analogs of serotonin, offering insights into their possible application in treating conditions associated with serotonin dysregulation (Dombro & Woolley, 1964).

PI3K-AKT-mTOR Pathway Inhibition

The discovery of non-nitrogen containing morpholine isosteres has opened up new possibilities in the inhibition of the PI3K-AKT-mTOR pathway, which is crucial in cancer progression. Hobbs et al. (2019) introduced a potent selective dual inhibitor demonstrating the morpholine's role in achieving kinase hinge binding, thus inhibiting cancer cell growth (Hobbs et al., 2019).

Mécanisme D'action

Target of Action

The primary targets of N-((4-morpholinopyrimidin-2-yl)methyl)cinnamamide are iNOS (inducible Nitric Oxide Synthase) and COX-2 (Cyclooxygenase-2) . These enzymes play a crucial role in the inflammatory response. iNOS produces nitric oxide, a radical effector of the innate immune system, while COX-2 is involved in the production of prostaglandins, both of which are pro-inflammatory mediators .

Mode of Action

This compound interacts with its targets by forming hydrophobic interactions with the active sites of iNOS and COX-2 . This interaction inhibits the production of nitric oxide and prostaglandins, thereby reducing the inflammatory response .

Biochemical Pathways

The compound affects the biochemical pathways associated with inflammation. By inhibiting iNOS and COX-2, it reduces the production of nitric oxide and prostaglandins, key mediators of inflammation . This leads to a decrease in redness, swelling, discomfort, and heat, which are common indicators of inflammation .

Pharmacokinetics

The compound’s potent anti-inflammatory effects suggest that it may have favorable bioavailability and metabolic stability .

Result of Action

The molecular and cellular effects of this compound’s action include a significant reduction in the expression of iNOS and COX-2 at both the mRNA and protein levels in LPS-stimulated RAW 264.7 macrophage cells . This results in the inhibition of the inflammatory response .

Propriétés

IUPAC Name |

(E)-N-[(4-morpholin-4-ylpyrimidin-2-yl)methyl]-3-phenylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O2/c23-18(7-6-15-4-2-1-3-5-15)20-14-16-19-9-8-17(21-16)22-10-12-24-13-11-22/h1-9H,10-14H2,(H,20,23)/b7-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQBWCNCCLQHQCH-VOTSOKGWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=NC=C2)CNC(=O)C=CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1C2=NC(=NC=C2)CNC(=O)/C=C/C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chloro-2-methylphenyl)-2-(4-(4-ethylphenyl)-2,5-dioxo-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)acetamide](/img/structure/B2957675.png)

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)acetamide](/img/structure/B2957679.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2957680.png)

![3-[(3,4-dimethylphenyl)sulfonyl]-7-hydroxy-2H-chromen-2-one](/img/structure/B2957681.png)

![methyl 3-[[4-(3-morpholin-4-ylpropylcarbamoyl)phenyl]methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate](/img/no-structure.png)

![1-(4-Chlorophenyl)-2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone](/img/structure/B2957685.png)

![3-[4-(benzyloxy)-3-methylphenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2957696.png)

![N-(3-chloro-4-methylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2957697.png)